MAO-A Inhibitory Potency vs. Toloxatone
The N-pyrrolyl derivative of (R)-5-methoxymethyloxazolidin-2-one, compound 1b, exhibited an IC₅₀ value 78-fold lower (more potent) than the clinical antidepressant toloxatone (Humoryl®), a 3-phenyl-2-oxazolidinone class MAO-A inhibitor, when evaluated in a standardized in vitro MAO-A enzymatic assay. This potency advantage is directly attributable to the 5-methoxymethyl substitution combined with the N-pyrrolyl moiety, as the (S)-5-aminomethyl analogue 1d showed markedly reduced MAO-A selectivity, confirming that the methoxymethyl group at the 5-position is critical for maintaining both potency and isoform selectivity [1].
| Evidence Dimension | MAO-A inhibitory potency (relative IC₅₀ fold difference) |
|---|---|
| Target Compound Data | (R)-5-Methoxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinone (1b): most potent among 9 tested derivatives |
| Comparator Or Baseline | Toloxatone (3-phenyl-2-oxazolidinone class MAO-A inhibitor) |
| Quantified Difference | 78-fold more potent than toloxatone |
| Conditions | In vitro MAO-A enzymatic inhibition assay; derivatives 1a–i evaluated for MAO-A and MAO-B inhibitory activity |
Why This Matters
This establishes the 5-methoxymethyloxazolidin-2-one scaffold as a superior starting point for designing next-generation MAO-A inhibitors with substantially greater potency than the toloxatone chemotype, which is relevant for procurement decisions in CNS-focused medicinal chemistry programs.
- [1] Mai, A.; Artico, M.; Esposito, M.; Sbardella, G.; Massa, S.; Befani, O.; Turini, P.; Giovannini, V.; Mondovì, B. 3-(1H-Pyrrol-1-yl)-2-oxazolidinones as reversible, highly potent, and selective inhibitors of monoamine oxidase type A. J. Med. Chem. 2002, 45 (6), 1180–1183. View Source
